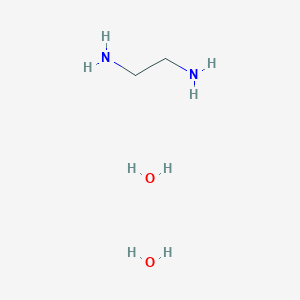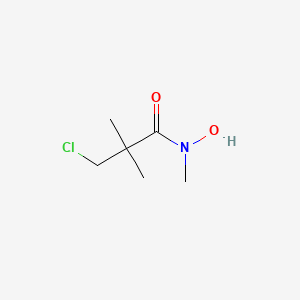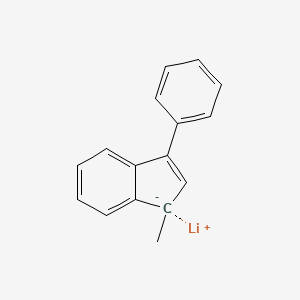
lithium;1-methyl-3-phenylinden-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-methyl-3-phenylinden-1-ide is a compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. The structure of this compound consists of a lithium cation and a 1-methyl-3-phenylinden-1-ide anion, which is derived from indene, a bicyclic hydrocarbon.
準備方法
The synthesis of lithium;1-methyl-3-phenylinden-1-ide typically involves the reaction of 1-methyl-3-phenylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
化学反応の分析
Lithium;1-methyl-3-phenylinden-1-ide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Addition: It can participate in addition reactions with electrophiles, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Lithium;1-methyl-3-phenylinden-1-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of lithium;1-methyl-3-phenylinden-1-ide involves the formation of a highly reactive carbanion, which can act as a nucleophile in various chemical reactions. The lithium cation stabilizes the carbanion, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Lithium;1-methyl-3-phenylinden-1-ide can be compared with other organolithium compounds, such as:
n-Butyllithium: A widely used organolithium reagent with similar reactivity.
Lithium diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.
Lithium tetramethylpiperidide (LiTMP): A bulky organolithium reagent used for selective deprotonation reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which allows it to participate in a variety of chemical reactions and form complex molecules.
特性
CAS番号 |
83425-92-7 |
|---|---|
分子式 |
C16H13Li |
分子量 |
212.2 g/mol |
IUPAC名 |
lithium;1-methyl-3-phenylinden-1-ide |
InChI |
InChI=1S/C16H13.Li/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15;/h2-11H,1H3;/q-1;+1 |
InChIキー |
MWMJPNGJTADHRI-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[C-]1C=C(C2=CC=CC=C12)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
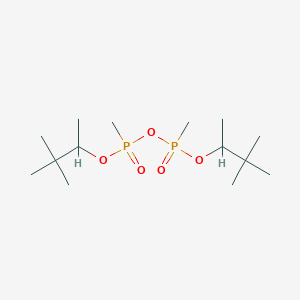

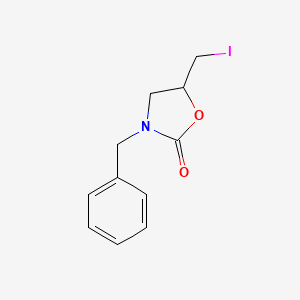
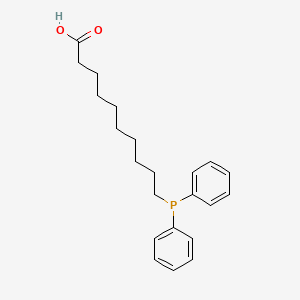

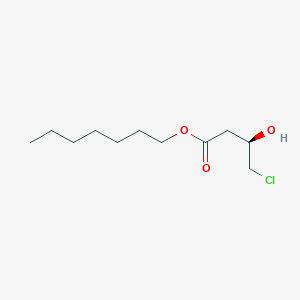
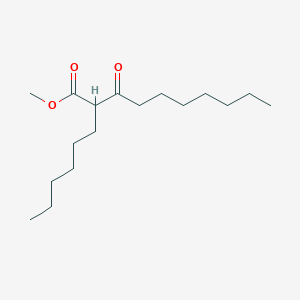
![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)
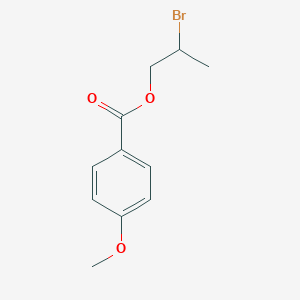
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
